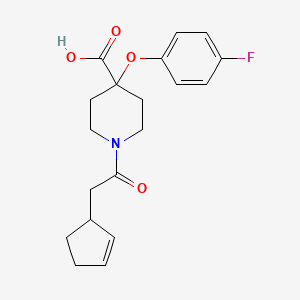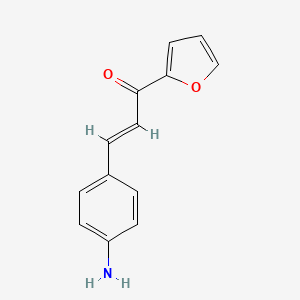
3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chalcone and has a yellow crystalline appearance.
Applications De Recherche Scientifique
3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, chalcone derivatives have been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. In agriculture, chalcone derivatives have been tested for their potential use as plant growth regulators and pesticides. In material science, chalcone derivatives have been used as fluorescent materials and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one is not well understood. However, it has been reported that chalcone derivatives can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. Chalcone derivatives have also been reported to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that chalcone derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Chalcone derivatives have also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, chalcone derivatives have been reported to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one in lab experiments is its availability and low cost. Chalcone derivatives are relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using chalcone derivatives in lab experiments is their low solubility in water, which can limit their bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one. One area of research is the development of chalcone derivatives with improved solubility and bioavailability. Another area of research is the identification of specific molecular targets of chalcone derivatives that are responsible for their anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, the potential use of chalcone derivatives as fluorescent materials and organic semiconductors in material science warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one can be achieved by the Claisen-Schmidt condensation reaction between 4-aminoacetophenone and 2-furoyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
(E)-3-(4-aminophenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H,14H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPWUSUCOBCXRZ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)
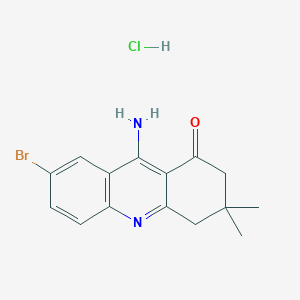
![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
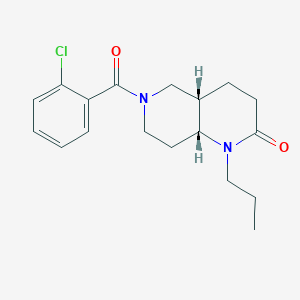
![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)
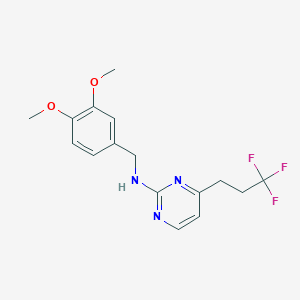
![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
